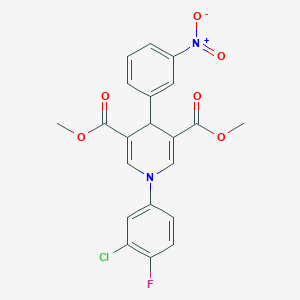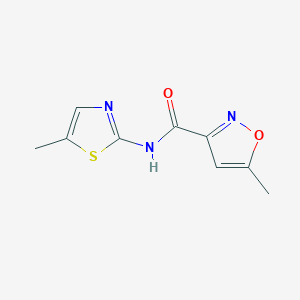![molecular formula C14H18N6O5S B4628799 1-methyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4628799.png)
1-methyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of closely related pyrazole derivatives often involves the formation of the pyrazole core followed by functionalization at various positions to introduce sulfonyl, carboxylic acid, and piperazinyl groups. For instance, Srivastava et al. (2008) reported the facile synthesis of biaryl pyrazole sulfonamide derivatives, which could share synthetic strategies with the compound due to the presence of sulfonyl and pyrazole components (Srivastava et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the presence of sulfonyl and piperazinyl groups, significantly influences their chemical behavior and interaction with biological targets. For example, Kumar et al. (2004) explored the synthesis and evaluation of a pyrazole derivative as a potential imaging agent, highlighting the importance of the molecular structure in determining its interaction with CB1 receptors (Kumar et al., 2004).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives can vary significantly based on their substitution patterns. Zhu et al. (2014) demonstrated selective synthesis techniques for pyrazoles with sulfonyl groups, indicating how different substituents can be introduced to modify the compound's properties (Zhu et al., 2014).
科学的研究の応用
Synthesis and Antibacterial Activity
A study by Jinbo et al. (1993) described the synthesis and evaluation of a series of novel tetracyclic pyridone carboxylic acids, highlighting their significant antibacterial potency and inhibitory activity on DNA gyrase from Escherichia coli. These compounds were designed to explore the antibacterial effects and DNA gyrase inhibition, providing a foundation for further research into their potential as antibacterial agents (Jinbo et al., 1993).
Hydrogen Bonding and Molecular Interactions
Smith et al. (2011) investigated the hydrogen bonding and molecular interactions of proton-transfer compounds, including those with aliphatic nitrogen Lewis bases like piperazine. This research contributes to our understanding of the structural and chemical properties of compounds related to "1-methyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid," offering insights into their potential applications based on hydrogen bonding patterns (Smith et al., 2011).
Carbonic Anhydrase Inhibition
Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide and evaluated their inhibitory effects on human carbonic anhydrase isoenzymes. This study indicates the potential therapeutic applications of these compounds, including their role in treating conditions where carbonic anhydrase inhibition is beneficial (Bülbül et al., 2008).
Catalytic Applications in Organic Synthesis
Zolfigol et al. (2015) designed and synthesized novel, mild, and biological-based nano organocatalysts, demonstrating their catalytic applications in the synthesis of various organic compounds. This research opens new avenues for the use of such catalysts in green chemistry and organic synthesis, highlighting the versatility of pyrazole-based compounds in facilitating chemical reactions under mild and environmentally friendly conditions (Zolfigol et al., 2015).
特性
IUPAC Name |
1-methyl-5-[4-(1-methylpyrazol-4-yl)sulfonylpiperazine-1-carbonyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O5S/c1-17-9-10(7-15-17)26(24,25)20-5-3-19(4-6-20)13(21)12-11(14(22)23)8-16-18(12)2/h7-9H,3-6H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYHSLVRNBFGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=NN3C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3,4-dimethylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628724.png)
![1-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4628725.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4628729.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4628739.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4628767.png)
![2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4628770.png)
![1-(3,4-dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628777.png)
![5-chloro-3-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4628784.png)
![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B4628787.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4628794.png)
![N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4628825.png)